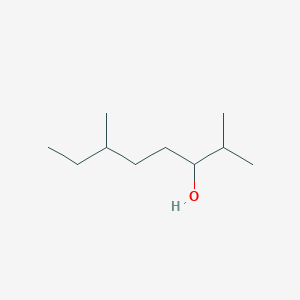
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of glycine, a simple amino acid, modified with hydroxycarbamoyl and hydroxyethyl groups. These modifications can potentially alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- typically involves the following steps:
Starting Materials: Glycine, formaldehyde, and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium under controlled pH conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydroxycarbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and protein modifications.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The hydroxycarbamoyl and hydroxyethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)glycine: Similar structure but lacks the hydroxycarbamoyl group.
N-(Carbamoylmethyl)glycine: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is unique due to the presence of both hydroxycarbamoyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
27371-39-7 |
|---|---|
Molecular Formula |
C6H12N2O5 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-[[2-(hydroxyamino)-2-oxoethyl]-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O5/c9-2-1-8(4-6(11)12)3-5(10)7-13/h9,13H,1-4H2,(H,7,10)(H,11,12) |
InChI Key |
VAXPNCPKNFMKCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CC(=O)NO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


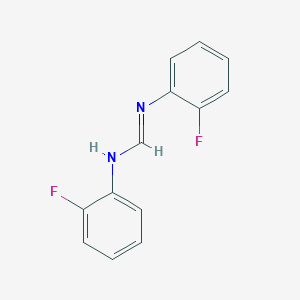
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
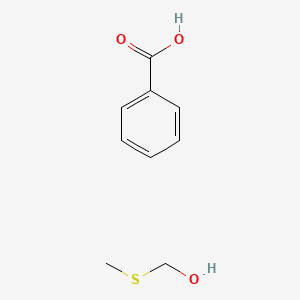
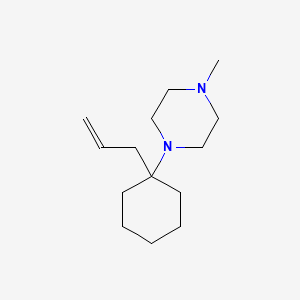
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)
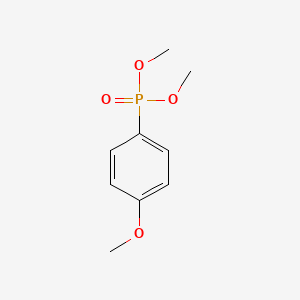

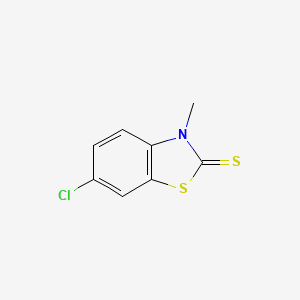
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
